![molecular formula C11H14BrNO2S B15300466 [(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one is a chemical compound with a unique structure that combines a bromophenyl group, an oxan-4-yl group, and an imino-lambda6-sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one typically involves the reaction of 3-bromophenylamine with oxan-4-one in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of [(3-bromophenyl)(oxan-4-yl)imino-lambda6-sulfonyl]one.
Reduction: Formation of [(3-bromophenyl)(oxan-4-yl)amino-lambda6-sulfanyl]one.
Substitution: Formation of [(3-methoxyphenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one.
Wissenschaftliche Forschungsanwendungen
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel compounds and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In cellular pathways, it may modulate signal transduction processes, leading to changes in cellular behavior and responses.
Vergleich Mit ähnlichen Verbindungen
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one can be compared with similar compounds such as:
[(3-Chlorophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a chlorine atom instead of bromine.
[(3-Fluorophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a fluorine atom instead of bromine.
[(3-Methylphenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H14BrNO2S |
|---|---|
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
(3-bromophenyl)-imino-(oxan-4-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C11H14BrNO2S/c12-9-2-1-3-11(8-9)16(13,14)10-4-6-15-7-5-10/h1-3,8,10,13H,4-7H2 |
InChI-Schlüssel |
RKPCDECEGASJJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1S(=N)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


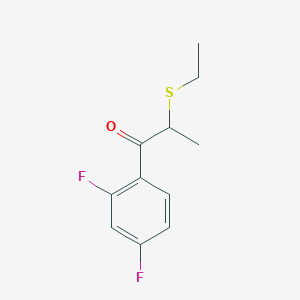
![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)
![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
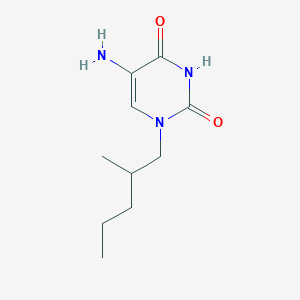
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)

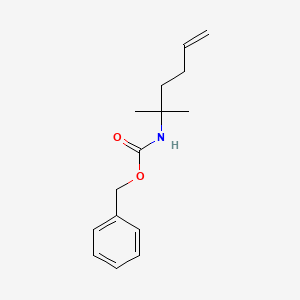
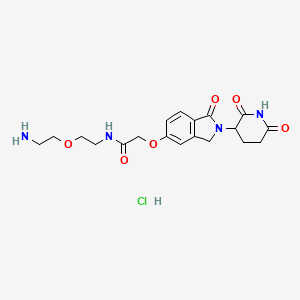
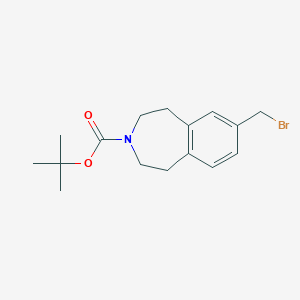
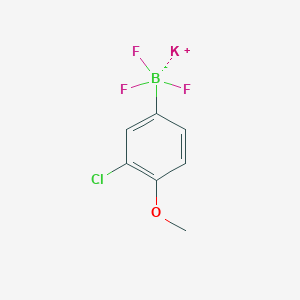
![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)
